molecular formula C18H15N3O4S B2999291 Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338396-07-9

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2999291
CAS No.: 338396-07-9
M. Wt: 369.4
InChI Key: ZPQFXYAVLROXSL-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms and four carbon atoms. They are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a pyridazine ring, a methoxyphenyl group, and a pyridinylsulfanyl group. The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions, nucleophilic substitution reactions, and others. The exact reactions would depend on the specific structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and others .

Scientific Research Applications

Synthesis of Heterocycles

Chemical Synthesis

Compounds with structures similar to Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate have been utilized as key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, research has demonstrated the utility of related compounds in efficiently synthesizing pyrazole, isoxazole, pyrimidines, pyridone, and pyridines heterocycles, which have applications ranging from pharmaceuticals to materials science (Mahata et al., 2003).

Green Chemistry

Studies have also highlighted methods for preparing pyranopyrazoles using catalytic systems that emphasize green chemistry principles, indicating a push towards more environmentally friendly and sustainable chemical syntheses (Zolfigol et al., 2013).

Catalytic Applications

Catalysis

Certain derivatives have been found to serve as effective catalysts in the synthesis of complex molecules, showcasing the broader utility of such compounds in facilitating chemical reactions (Moosavi‐Zare et al., 2016).

Structural Analysis

Crystal Structure

Research on structurally related compounds has provided insights into their molecular geometry and interactions, which are crucial for understanding their reactivity and potential applications in material science and drug design (Bortoluzzi et al., 2011).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could potentially explore its synthesis, its physical and chemical properties, its potential biological activities, and others. This would likely involve experimental studies as well as computational modeling .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxo-4-pyridin-2-ylsulfanylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-13-8-6-12(7-9-13)21-16(22)11-14(17(20-21)18(23)25-2)26-15-5-3-4-10-19-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQFXYAVLROXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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